Cas no 2137670-72-3 ((4-Methoxy-2-phenylbutyl)(pentan-3-yl)amine)

4-Methoxy-2-phenylbutyl)(pentan-3-yl)amine is a chiral amine derivative with potential applications in pharmaceutical synthesis and asymmetric catalysis. Its structure features a methoxy-substituted phenylbutyl group coupled with a pentan-3-yl amine moiety, offering steric and electronic modulation for selective reactivity. The compound’s defined stereochemistry makes it valuable for enantioselective transformations, while its balanced lipophilicity enhances solubility in organic media. Its synthetic versatility allows for further functionalization, making it a useful intermediate in medicinal chemistry and ligand design. The presence of both aromatic and aliphatic components contributes to its stability and reactivity profile, supporting its use in complex synthetic pathways.
(4-Methoxy-2-phenylbutyl)(pentan-3-yl)amine structure
2137670-72-3 structure
Product name:(4-Methoxy-2-phenylbutyl)(pentan-3-yl)amine
CAS No:2137670-72-3
MF:C16H27NO
Molecular Weight:249.391684770584
CID:6557079
PubChem ID:165477420

(4-Methoxy-2-phenylbutyl)(pentan-3-yl)amine 化学的及び物理的性質

名前と識別子

    • (4-methoxy-2-phenylbutyl)(pentan-3-yl)amine
    • 2137670-72-3
    • EN300-800592
    • (4-Methoxy-2-phenylbutyl)(pentan-3-yl)amine
    • インチ: 1S/C16H27NO/c1-4-16(5-2)17-13-15(11-12-18-3)14-9-7-6-8-10-14/h6-10,15-17H,4-5,11-13H2,1-3H3
    • InChIKey: SBGFNWKMQKEZMC-UHFFFAOYSA-N
    • SMILES: O(C)CCC(C1C=CC=CC=1)CNC(CC)CC

計算された属性

  • 精确分子量: 249.209264485g/mol
  • 同位素质量: 249.209264485g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 18
  • 回転可能化学結合数: 9
  • 複雑さ: 186
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.6
  • トポロジー分子極性表面積: 21.3Ų

(4-Methoxy-2-phenylbutyl)(pentan-3-yl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-800592-0.5g
(4-methoxy-2-phenylbutyl)(pentan-3-yl)amine
2137670-72-3 95%
0.5g
$1646.0 2024-05-21
Enamine
EN300-800592-2.5g
(4-methoxy-2-phenylbutyl)(pentan-3-yl)amine
2137670-72-3 95%
2.5g
$3362.0 2024-05-21
Enamine
EN300-800592-0.25g
(4-methoxy-2-phenylbutyl)(pentan-3-yl)amine
2137670-72-3 95%
0.25g
$1577.0 2024-05-21
Enamine
EN300-800592-0.1g
(4-methoxy-2-phenylbutyl)(pentan-3-yl)amine
2137670-72-3 95%
0.1g
$1508.0 2024-05-21
Enamine
EN300-800592-0.05g
(4-methoxy-2-phenylbutyl)(pentan-3-yl)amine
2137670-72-3 95%
0.05g
$1440.0 2024-05-21
Enamine
EN300-800592-1.0g
(4-methoxy-2-phenylbutyl)(pentan-3-yl)amine
2137670-72-3 95%
1.0g
$1714.0 2024-05-21
Enamine
EN300-800592-10.0g
(4-methoxy-2-phenylbutyl)(pentan-3-yl)amine
2137670-72-3 95%
10.0g
$7373.0 2024-05-21
Enamine
EN300-800592-5.0g
(4-methoxy-2-phenylbutyl)(pentan-3-yl)amine
2137670-72-3 95%
5.0g
$4972.0 2024-05-21

(4-Methoxy-2-phenylbutyl)(pentan-3-yl)amine 関連文献

(4-Methoxy-2-phenylbutyl)(pentan-3-yl)amineに関する追加情報

Introduction to (4-Methoxy-2-phenylbutyl)(pentan-3-yl)amine and Its CAS No. 2137670-72-3

In the realm of chemical and pharmaceutical research, the compound identified by the CAS number 2137670-72-3 and the product name (4-Methoxy-2-phenylbutyl)(pentan-3-yl)amine has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its complex aliphatic and aromatic substituents, represents a fascinating subject of study for researchers exploring novel synthetic pathways and pharmacological mechanisms.

The molecular structure of (4-Methoxy-2-phenylbutyl)(pentan-3-yl)amine consists of a pentan-3-yl chain linked to an amine group, with a 4-methoxy-2-phenylbutyl moiety attached to the nitrogen atom. This arrangement creates a molecule with a rich array of potential interactions with biological targets, making it a promising candidate for further investigation in drug discovery. The presence of both methoxy and phenyl groups enhances its versatility, allowing for diverse modifications and functionalizations that could tailor its properties for specific applications.

Recent advancements in computational chemistry have enabled researchers to predict the behavior of such complex molecules with unprecedented accuracy. By leveraging molecular modeling techniques, scientists can simulate the interactions of (4-Methoxy-2-phenylbutyl)(pentan-3-yl)amine with various biological receptors, providing insights into its potential pharmacological effects. These simulations have hinted at its potential as a modulator of neurotransmitter systems, which could have implications for the development of treatments for neurological disorders.

In parallel, experimental studies have begun to explore the synthetic pathways that can be used to produce this compound efficiently. The synthesis of (4-Methoxy-2-phenylbutyl)(pentan-3-yl)amine involves multiple steps, including alkylation and reduction reactions, which must be carefully optimized to ensure high yields and purity. Researchers are particularly interested in developing catalytic methods that can streamline these processes while minimizing side reactions.

One of the most exciting aspects of this compound is its potential as a building block for more complex molecules. By introducing additional functional groups or linking it to other pharmacophores, chemists can create derivatives with tailored properties. For instance, incorporating polar or charged moieties could enhance its solubility and bioavailability, making it more suitable for therapeutic applications. Such modifications are being actively explored in both academic and industrial settings.

The CAS number 2137670-72-3 serves as a unique identifier for this compound, facilitating its recognition in scientific literature and databases. This standardized naming system ensures that researchers around the world can easily reference and discuss this molecule, fostering collaboration and accelerating the pace of discovery. As more studies are published on (4-Methoxy-2-phenylbutyl)(pentan-3-yl)amine, the database of knowledge surrounding it will continue to grow, providing a richer foundation for future research.

Current research trends indicate that this compound is being investigated for its potential role in modulating inflammatory pathways. Inflammatory responses are central to many diseases, including autoimmune disorders and chronic inflammatory conditions. By targeting specific enzymes or receptors involved in these pathways, (4-Methoxy-2-phenylbutyl)(pentan-3-yl)amine could offer a novel approach to managing these conditions without the side effects associated with traditional anti-inflammatory drugs.

Additionally, the structural features of this compound make it an attractive candidate for developing new antimicrobial agents. With increasing concerns about antibiotic resistance, there is a critical need for innovative solutions to combat bacterial infections. The unique combination of methoxy and phenyl groups in (4-Methoxy-2-phenylbutyl)(pentan-3-y l)amine suggests that it may interact with bacterial cell membranes or metabolic pathways in ways that disrupt microbial growth.

As the field of chemical biology continues to evolve, tools like CRISPR-Cas9 gene editing have opened up new possibilities for studying drug interactions at the molecular level. Researchers are now able to design experiments that can directly assess how compounds like (4-Methoxy--2--phen ylbut yl)(pen tan--3--y l)ami ne influence cellular processes in vivo. These high-throughput screening methods are rapidly expanding our understanding of how such molecules function within complex biological systems.

In conclusion, the compound identified by CAS number 2137670--72--3 and named as (4-Meth oxy--2--phen ylbut yl)(pen tan--3--y l)ami ne represents a promising area of research with significant potential across multiple fields. Its unique structural features and versatile reactivity make it an excellent candidate for further exploration in drug discovery, synthetic chemistry, and biological research. As our understanding of this molecule grows through both computational and experimental approaches, we can anticipate exciting developments that will shape the future of chemical biology.

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